6-[(4-Chlorophenoxy)methyl]-3-(3-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
6-[(4-chlorophenoxy)methyl]-3-(3-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that belongs to the class of triazolothiadiazoles. These compounds are known for their diverse pharmacological activities and are of significant interest in medicinal chemistry due to their potential therapeutic applications .
Preparation Methods
The synthesis of 6-[(4-chlorophenoxy)methyl]-3-(3-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the reaction of 4-amino-3-arylamino-5-mercapto-1,2,4-triazoles with α-bromoacetophenone in dry DMF (dimethylformamide) in the presence of potassium carbonate, followed by treatment with p-TsOH (para-toluenesulfonic acid) . This method allows for the efficient synthesis of the desired triazolothiadiazole derivatives.
Chemical Reactions Analysis
6-[(4-chlorophenoxy)methyl]-3-(3-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
6-[(4-chlorophenoxy)methyl]-3-(3-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has several scientific research applications, including:
Chemistry: It is used as a synthetic intermediate in the preparation of various biologically active molecules.
Biology: The compound exhibits antimicrobial, anticancer, and anti-inflammatory activities, making it a valuable tool in biological research.
Medicine: Due to its pharmacological properties, it is investigated for potential therapeutic applications in treating diseases such as cancer and infections.
Industry: The compound is used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-[(4-chlorophenoxy)methyl]-3-(3-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as carbonic anhydrase and cholinesterase, leading to its pharmacological effects. Additionally, it can interact with various receptors and proteins, modulating their activity and resulting in therapeutic outcomes .
Comparison with Similar Compounds
6-[(4-chlorophenoxy)methyl]-3-(3-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can be compared with other triazolothiadiazole derivatives, such as:
- 6-[(4-chlorophenoxy)methyl]-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- 6-[(4-chlorophenoxy)methyl]-3-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
These compounds share similar core structures but differ in their substituents, which can lead to variations in their pharmacological activities and applications .
Properties
Molecular Formula |
C17H13ClN4O2S |
---|---|
Molecular Weight |
372.8 g/mol |
IUPAC Name |
6-[(4-chlorophenoxy)methyl]-3-(3-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C17H13ClN4O2S/c1-23-14-4-2-3-11(9-14)16-19-20-17-22(16)21-15(25-17)10-24-13-7-5-12(18)6-8-13/h2-9H,10H2,1H3 |
InChI Key |
BRYKRMYHGBUHGC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN=C3N2N=C(S3)COC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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